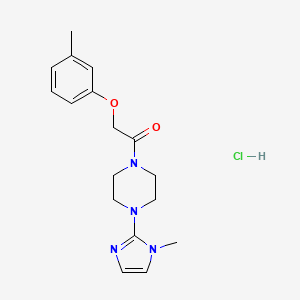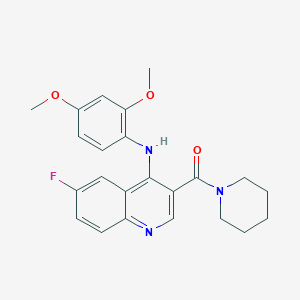
N-(2,4-dimethoxyphenyl)-6-fluoro-3-(piperidin-1-ylcarbonyl)quinolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(2,4-dimethoxyphenyl)-6-fluoro-3-(piperidin-1-ylcarbonyl)quinolin-4-amine" is a structurally complex molecule that may be related to various quinoline derivatives with potential biological activities. While the provided papers do not directly discuss this compound, they do provide insights into similar quinoline derivatives and their synthesis, properties, and applications, which can be informative for a comprehensive analysis of the compound .
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-step reactions that can include the formation of amine linkages and the introduction of substituents to the quinoline core. For instance, the synthesis of nickel complexes with N-((pyridin-2-yl)methylene)quinolin-8-amine derivatives involves a one-pot reaction of 8-aminoquinolines, 1-(pyridine-2-yl) ketones, and nickel halides . Similarly, substituted piperidines can be synthesized from N,N-bis[(benzotriazol-1-yl)methyl]amines through reactions with allyltrimethylsilanes . These methods may provide a foundation for the synthesis of the compound of interest, which includes a piperidinyl moiety and a quinoline core.
Molecular Structure Analysis
The molecular structure of quinoline derivatives can vary significantly depending on the substituents attached to the quinoline nucleus. For example, nickel complexes bearing quinolin-8-amine derivatives exhibit octahedral-coordinated geometry and distorted trigonal-bipyramidal geometry in their solid states . The structure of quinoline derivatives can be elucidated using techniques such as X-ray diffraction, NMR, and spectroscopic analyses . These techniques could be applied to determine the molecular structure of "N-(2,4-dimethoxyphenyl)-6-fluoro-3-(piperidin-1-ylcarbonyl)quinolin-4-amine."
Chemical Reactions Analysis
Quinoline derivatives can participate in various chemical reactions, including complex formation with metal cations. For instance, N,N-Di(pyridin-2-yl)quinolin-6-amine has been shown to form complexes with CoII, NiII, CuII, ZnII, and PbII cations . The reactivity of quinoline derivatives can be influenced by the electronic and steric properties of the substituents, which can be studied through structure-activity relationship (SAR) analysis . The compound may also exhibit unique reactivity patterns due to the presence of the piperidinyl and dimethoxyphenyl groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. Spectroscopic methods, including FT-IR, NMR, and UV-Visible spectroscopy, are commonly used to characterize these properties . Additionally, computational methods like Density Functional Theory (DFT) can predict properties such as HOMO-LUMO energy gaps and reactive sites for electrophilic and nucleophilic attacks . These analyses can provide insights into the behavior of the compound under different conditions and its potential applications.
Applications De Recherche Scientifique
Antimicrobial and Antiviral Properties
One study explored the synthesis of potential antimicrobial and antiviral drugs, including a derivative of "N-(2,4-dimethoxyphenyl)-6-fluoro-3-(piperidin-1-ylcarbonyl)quinolin-4-amine". This compound, featuring a 1,2,4-oxadiazole moiety and modifications on the quinolin-4-one scaffold, demonstrated potential for significant biological activity, as predicted through molecular docking studies. The research underscores the compound's promise in combating microbial and viral infections, attributing its efficacy to the structural modifications and the inherent properties of the fluoroquinolone core (Vaksler et al., 2023).
CCR4 Antagonists for Anti-inflammatory Applications
A related study focused on improving the potency of CC chemokine receptor-4 (CCR4) antagonists by altering the compound's pyrrolidine moiety. This modification led to the creation of a compound with significant human/mouse chemotaxis inhibition. The modified compound showed promising anti-inflammatory activity in a murine model of acute dermatitis, demonstrating the therapeutic potential of "N-(2,4-dimethoxyphenyl)-6-fluoro-3-(piperidin-1-ylcarbonyl)quinolin-4-amine" derivatives in treating inflammatory conditions (Yokoyama et al., 2009).
Chemosensor for Zinc Ions
Another application involves the synthesis of a chemosensor based on the quinoline skeleton, capable of monitoring zinc ions in living cells and aqueous solutions. The sensor, designed with a quinoline fluorophore and a pyridinylmethylamino ethanol as the binding site, demonstrated significant fluorescence enhancement in the presence of zinc ions. This chemosensor's ability to detect and quantify zinc ions in biological and environmental samples highlights the versatility of "N-(2,4-dimethoxyphenyl)-6-fluoro-3-(piperidin-1-ylcarbonyl)quinolin-4-amine" derivatives in analytical chemistry (Park et al., 2015).
Propriétés
IUPAC Name |
[4-(2,4-dimethoxyanilino)-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O3/c1-29-16-7-9-20(21(13-16)30-2)26-22-17-12-15(24)6-8-19(17)25-14-18(22)23(28)27-10-4-3-5-11-27/h6-9,12-14H,3-5,10-11H2,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOPVNTWECKPOOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide](/img/structure/B2524656.png)
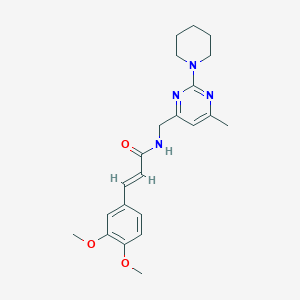
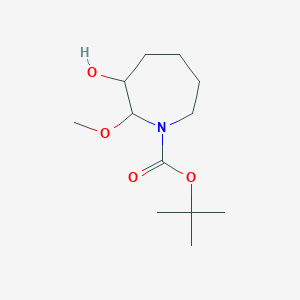
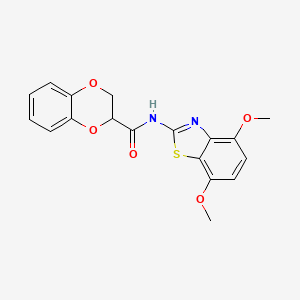
![N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2524663.png)
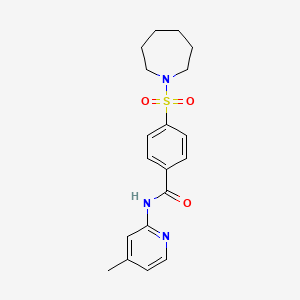
![2-Chloro-N-[[2-[(4-chlorophenyl)methyl]-1,3-thiazol-4-yl]methyl]acetamide](/img/structure/B2524670.png)
![1-{[4-(Prop-2-yn-1-yl)piperazin-1-yl]methyl}-1',3'-dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione](/img/structure/B2524671.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methoxybenzamide](/img/structure/B2524672.png)
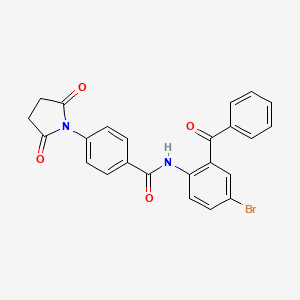

![N-(3,4-dimethylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2524676.png)
![2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1H-indol-1-yl]acetic acid](/img/structure/B2524678.png)
